InChI=1S/C9H9ClO4S/c1-14-9(11)8-4-2-7(3-5-8)6-15(10,12)13/h2-5H,6H2,1H3
. The Canonical SMILES representation is COC(=O)C1=CC=C(C=C1)CS(=O)(=O)Cl
.
The synthesis of Methyl 4-[(chlorosulfonyl)methyl]benzoate is typically achieved through a multi-step process involving various chemical transformations. One established route starts with 4-Amino-methylbenzene-2-sulfonic acid and involves a series of reactions, including diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation. [] This particular synthesis route yielded a total yield of 44.2%.
Methyl 4-[(chlorosulfonyl)methyl]benzoate is primarily utilized in chemical reactions leading to the formation of Tianeptine. [] The chlorosulfonylmethyl group serves as a reactive site for further modifications. This group can undergo nucleophilic substitution reactions, enabling the attachment of various chemical moieties, ultimately contributing to the construction of the Tianeptine molecule.
The primary application of Methyl 4-[(chlorosulfonyl)methyl]benzoate is its utilization as a key intermediate in the synthesis of Tianeptine. [] While Tianeptine itself has been investigated for its potential pharmaceutical applications, it is crucial to note that discussing specific drug uses and dosages is outside the scope of this analysis.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7